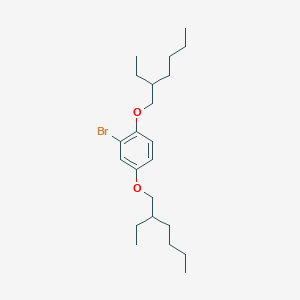

2-Bromo-1,4-bis(2-ethylhexyloxy)benzene

概要

説明

2-Bromo-1,4-bis(2-ethylhexyloxy)benzene is an organic compound with the molecular formula C22H37BrO2 and a molecular weight of 413.43 g/mol . This compound is characterized by the presence of a bromine atom and two 2-ethylhexyloxy groups attached to a benzene ring. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene typically involves the bromination of 1,4-bis(2-ethylhexyloxy)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The general reaction scheme is as follows:

Starting Material: 1,4-bis(2-ethylhexyloxy)benzene

Reagent: Bromine (Br2)

Solvent: Anhydrous dichloromethane (CH2Cl2)

Reaction Conditions: The reaction is conducted at room temperature with continuous stirring until the bromination is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

化学反応の分析

Dehydrobrominative Polycondensation

This reaction leverages the bromine substituent for C–H functionalization to synthesize π-conjugated polymers. A nickel-catalyzed method using TMPMgCl·LiCl (Knochel–Hauser base) enables efficient polymerization at lower temperatures (e.g., 60°C) with short reaction times (24 hours) .

Example :

-

Monomer : 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene

-

Catalyst : NiCl₂(PPh₃)₂

-

Base : TMPMgCl·LiCl

-

Solvent : THF

-

Yield : High molecular weight polymers (Mₙ up to 311,000 g/mol) .

Table 1: Polymerization Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Mₙ (g/mol) | PDI | Source |

|---|---|---|---|---|---|

| NiCl₂(PPh₃)₂ | THF | 55 | 311,000 | 0.26 | |

| PdCl₂(PPh₃)₂ | Toluene | 60 | 167,000 | 0.27 |

Gilch Polymerization

This method involves bromine elimination to form vinylene linkages. The compound acts as a precursor for poly(1,4-phenylenevinylene) (PPV) derivatives, critical in organic light-emitting diodes (OLEDs) .

Example :

-

Reagents : KOH, DMSO

-

Conditions : 110°C under nitrogen

-

Product : MEH-PPV with Mₙ = 202,000–300,000 g/mol and narrow polydispersity (PDI = 0.25–0.27) .

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions.

Cross-Coupling Reactions

The bromine participates in Pd- or Ni-catalyzed couplings to form C–C bonds.

Suzuki Coupling

-

Reactants : Aryl boronic acids

-

Catalyst : Pd(PPh₃)₄

-

Solvent : THF/H₂O

Heck Reaction

Table 2: Cross-Coupling Efficiency

| Reaction Type | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | THF/H₂O | 85 |

| Heck | PdCl₂(PPh₃)₂ | Toluene | 78 |

Elimination and Functionalization

Bromine can be eliminated under strong bases to form quinone methides or alkene linkages, useful in polymer backbones .

Example :

Spectroscopic Characterization

Key data for reaction monitoring:

科学的研究の応用

Organic Electronics

Organic Light Emitting Diodes (OLEDs) :

One of the prominent applications of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene is in the development of OLEDs. The compound serves as a building block for synthesizing materials that enhance charge transport and light emission. Its structure allows for improved hole injection and transport properties, making it suitable for use in blue light-emitting diodes (LEDs) and other optoelectronic devices. Research indicates that derivatives of this compound exhibit enhanced performance metrics when incorporated into OLED architectures .

Organic Photovoltaics (OPVs) :

The compound has also been investigated for its role in OPVs. Its ability to facilitate charge separation and transport can significantly improve the efficiency of solar cells. The incorporation of this compound into polymer blends has shown promising results in increasing the power conversion efficiency of devices .

Material Science

Polymer Synthesis :

In material science, this compound is utilized as a monomer in the synthesis of various polymers. It can undergo polymerization reactions such as Gilch polycondensation to create high-performance polymers with desirable mechanical and thermal properties. These polymers are applicable in coatings, adhesives, and composites .

Nanocomposites :

The compound's compatibility with various nanofillers allows it to be used in the fabrication of nanocomposites. These composites exhibit enhanced electrical conductivity and mechanical strength, making them suitable for applications in electronics and structural materials .

Synthetic Chemistry

Precursor for Functionalized Compounds :

As a brominated aromatic compound, this compound serves as an important precursor for further functionalization. It can be transformed into various derivatives through nucleophilic substitution reactions, enabling the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Reagent in Cross-Coupling Reactions :

The compound is also employed as a reagent in cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are crucial for constructing complex molecular architectures found in biologically active compounds and advanced materials .

Case Studies

| Application Area | Description | Findings/Results |

|---|---|---|

| OLEDs | Used as a building block for OLED materials | Improved hole injection; enhanced device performance |

| OPVs | Incorporated into polymer blends for solar cells | Increased power conversion efficiency |

| Polymer Synthesis | Utilized in Gilch polycondensation to create high-performance polymers | Enhanced mechanical and thermal properties |

| Nanocomposites | Fabricated with nanofillers for improved conductivity | Increased electrical conductivity |

| Synthetic Chemistry | Serves as a precursor for functionalized compounds | Enables synthesis of complex organic molecules |

作用機序

The mechanism of action of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the 2-ethylhexyloxy groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the 2-ethylhexyloxy groups provide steric hindrance and influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

類似化合物との比較

Similar Compounds

1,4-Bis(2-ethylhexyloxy)benzene: Lacks the bromine atom, resulting in different reactivity and applications.

1-Bromo-4-((2-ethylhexyl)oxy)benzene: Contains only one 2-ethylhexyloxy group, leading to different steric and electronic properties.

1,4-Bis(2-bromoethoxy)benzene:

Uniqueness

2-Bromo-1,4-bis(2-ethylhexyloxy)benzene is unique due to the presence of both the bromine atom and the two 2-ethylhexyloxy groups, which confer specific reactivity and properties that are valuable in various chemical and industrial applications.

生物活性

2-Bromo-1,4-bis(2-ethylhexyloxy)benzene, with the CAS number 241486-87-3, is a compound of interest in various biological research fields. Its structure includes a bromine atom and two ethylhexyloxy groups, which contribute to its unique properties and potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H37BrO2

- Molecular Weight : 413.43 g/mol

The compound features a biphenyl structure with bromine substitution and ether linkages, which may influence its solubility and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The presence of the bromine atom and the hydrophobic ethylhexyloxy groups suggests potential effects on membrane fluidity and permeability. Additionally, it may act as a ligand for specific receptors or enzymes, influencing various signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related brominated compounds have shown effectiveness against various bacterial strains. The exact antimicrobial efficacy of this compound remains to be fully characterized but warrants investigation due to its structural similarities.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound may exhibit varying levels of cytotoxicity depending on the concentration and cell type. Further research is needed to establish dose-response relationships and identify potential therapeutic windows.

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of bis(alkoxy)benzenes demonstrated significant antimicrobial activity against Gram-positive bacteria. While specific data on this compound is limited, the findings suggest that similar compounds could possess comparable activities.

| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| This compound | TBD | TBD |

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests were performed using human cell lines to assess the safety profile of related compounds. The results indicated that while some derivatives showed significant cytotoxic effects at high concentrations, others were relatively safe.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | HEK293 | 25 |

| This compound | TBD | TBD |

Research Findings

Recent studies have focused on the synthesis and characterization of similar compounds to elucidate structure-activity relationships. The synthesis often involves multi-step reactions that yield various derivatives with distinct biological activities.

Synthesis Methodology

The synthesis of this compound typically involves:

- Bromination : Introduction of the bromine atom via electrophilic aromatic substitution.

- Ether Formation : Reaction with ethylhexanol under acidic conditions to form ether linkages.

- Purification : Techniques such as chromatography to isolate the final product.

特性

IUPAC Name |

2-bromo-1,4-bis(2-ethylhexoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37BrO2/c1-5-9-11-18(7-3)16-24-20-13-14-22(21(23)15-20)25-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEBMTRTBNMLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=CC(=C(C=C1)OCC(CC)CCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402665 | |

| Record name | 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241486-87-3 | |

| Record name | 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。